molecular formula C17H12Cl2N2O2 B2815839 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-51-7

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No.: B2815839
CAS No.: 477887-51-7
M. Wt: 347.2
InChI Key: LHLFONPWAYVQDE-KEBDBYFISA-N
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Description

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Formation of the Oximino Group: The final step involves the formation of the oximino group by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the oximino group to an amine.

    Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can be compared with other indole derivatives, such as:

    2-chloro-1-methyl-1H-indole: Lacks the chlorobenzoyl and oximino groups, making it less complex and potentially less active in certain applications.

    3-(4-chlorobenzoyl)-1-methyl-1H-indole: Similar structure but without the oximino group, which may affect its reactivity and biological activity.

    2-chloro-3-(hydroxyimino)-1-methyl-1H-indole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-21-15-5-3-2-4-13(15)14(16(21)19)10-20-23-17(22)11-6-8-12(18)9-7-11/h2-10H,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLFONPWAYVQDE-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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